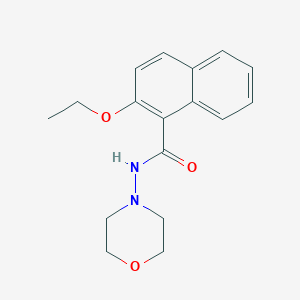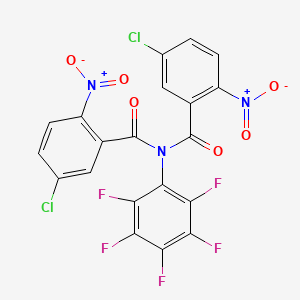![molecular formula C26H20Cl2N4O2 B4764224 N',N'''-4,4'-biphenyldiylbis[N-(4-chlorophenyl)urea]](/img/structure/B4764224.png)
N',N'''-4,4'-biphenyldiylbis[N-(4-chlorophenyl)urea]
Übersicht
Beschreibung
N',N'''-4,4'-biphenyldiylbis[N-(4-chlorophenyl)urea], commonly known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU belongs to the class of bis-urea compounds and is known for its unique chemical structure and properties that make it an ideal candidate for various research applications.
Wirkmechanismus
The mechanism of action of BPU is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. BPU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BPU has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
BPU has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, BPU has been shown to exhibit anti-angiogenic activity, meaning that it inhibits the formation of new blood vessels. BPU has also been shown to exhibit anti-metastatic activity, meaning that it inhibits the spread of cancer cells to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using BPU in lab experiments is its potency and specificity. BPU has been shown to exhibit potent anti-cancer and anti-inflammatory activity at relatively low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using BPU is its toxicity, as it has been shown to exhibit cytotoxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on BPU. One area of research is in the development of novel BPU derivatives with improved efficacy and reduced toxicity. Another area of research is in the identification of the specific molecular targets of BPU, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further studies are needed to explore the potential applications of BPU in other areas of research, such as neurodegenerative diseases and cardiovascular disorders.
In conclusion, BPU is a synthetic compound that has shown great promise for its potential applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for various research applications, particularly in the field of cancer treatment. While there are limitations to its use, further research on BPU and its derivatives could lead to the development of more effective and targeted therapies for a range of diseases.
Wissenschaftliche Forschungsanwendungen
BPU has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. BPU has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. BPU has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[4-[(4-chlorophenyl)carbamoylamino]phenyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O2/c27-19-5-13-23(14-6-19)31-25(33)29-21-9-1-17(2-10-21)18-3-11-22(12-4-18)30-26(34)32-24-15-7-20(28)8-16-24/h1-16H,(H2,29,31,33)(H2,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSVDPYZMLBUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl-4,4'-diylbis[3-(4-chlorophenyl)urea] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-ethoxyphenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4764148.png)
![2-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4764151.png)
![7-(2-phenylethyl)-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764159.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B4764167.png)
![7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764174.png)
![3-[(3-bromophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4764189.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B4764194.png)

![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4764211.png)
![N'-{2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4764226.png)
![ethyl 2-methyl-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4764241.png)
![2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4764255.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4764260.png)